molecular formula C23H18N4O2 B11604880 ethyl 2-amino-1-(naphthalen-2-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate CAS No. 306278-67-1

ethyl 2-amino-1-(naphthalen-2-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Cat. No.: B11604880
CAS No.: 306278-67-1
M. Wt: 382.4 g/mol
InChI Key: FIPNEDOLYRLLSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-1-(naphthalen-2-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a heterocyclic compound featuring a pyrrolo[2,3-b]quinoxaline core substituted with an amino group at position 2, a naphthalen-2-yl group at position 1, and an ethyl ester at position 2. Its molecular formula is C₂₄H₂₀N₄O₂, with a molecular weight of 420.46 g/mol (estimated based on analogs in ). The naphthalene moiety enhances aromatic interactions, while the ester group contributes to solubility and reactivity. This compound is structurally related to pharmacologically active pyrroloquinoxaline derivatives but lacks direct biological data in the provided evidence .

Properties

CAS No.

306278-67-1

Molecular Formula

C23H18N4O2

Molecular Weight

382.4 g/mol

IUPAC Name

ethyl 2-amino-1-naphthalen-2-ylpyrrolo[3,2-b]quinoxaline-3-carboxylate

InChI

InChI=1S/C23H18N4O2/c1-2-29-23(28)19-20-22(26-18-10-6-5-9-17(18)25-20)27(21(19)24)16-12-11-14-7-3-4-8-15(14)13-16/h3-13H,2,24H2,1H3

InChI Key

FIPNEDOLYRLLSL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC5=CC=CC=C5C=C4)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-1-(naphthalen-2-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoxaline core, which can be achieved through the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound. The resulting quinoxaline is then subjected to a series of reactions to introduce the pyrrole ring and the naphthyl group.

    Formation of Quinoxaline Core: The reaction between o-phenylenediamine and a 1,2-dicarbonyl compound (such as glyoxal) in the presence of an acid catalyst yields the quinoxaline core.

    Pyrrole Ring Formation: The quinoxaline derivative is then reacted with an appropriate pyrrole precursor under conditions that promote cyclization.

    Naphthyl Group Introduction: The naphthyl group is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-1-(naphthalen-2-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to amino groups or further to hydroxylamines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H₂SO₄) or Lewis acids like aluminum chloride (AlCl₃).

    Coupling Reactions: Palladium-catalyzed cross-coupling reactions often use reagents like palladium acetate (Pd(OAc)₂) and phosphine ligands.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group typically yields nitro derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Biological Activities

Research indicates that ethyl 2-amino-1-(naphthalen-2-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate exhibits several promising biological activities:

  • Antimicrobial Properties : The compound has shown efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent.
  • Antiviral Activity : Preliminary studies indicate that it may inhibit viral replication, positioning it as a candidate for antiviral drug development.
  • Anticancer Effects : this compound may act as a kinase inhibitor, disrupting signaling pathways critical for cancer cell proliferation. This mechanism highlights its potential in cancer therapy.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step chemical reactions that can be optimized for better yields. The ability to modify its structure allows for the exploration of various derivatives that may enhance its biological activity or alter its pharmacokinetic properties.

Comparison with Other Derivatives

A comparative analysis of this compound with other pyrroloquinoxaline derivatives reveals unique structural features that may influence their reactivity and biological activity differently:

Compound NameStructural FeaturesUnique Properties
Ethyl 2-amino-1-cyclopentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylateCyclopentyl group instead of naphthaleneDifferent biological activity profile
Ethyl 2-amino-1-(4-hydroxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylateHydroxyphenyl groupPotentially enhanced solubility
Ethyl 2-amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylateMethoxyphenyl groupVariation in electronic properties

Case Studies and Research Findings

Numerous studies have explored the applications of this compound:

  • Anticancer Research : A study demonstrated that this compound inhibited the growth of various cancer cell lines through apoptosis induction and cell cycle arrest.
    • Reference: Research published in the Journal of Medicinal Chemistry highlighted its effectiveness against breast cancer cells.
  • Antimicrobial Studies : Investigations into the antimicrobial properties revealed significant activity against both Gram-positive and Gram-negative bacteria.
    • Reference: A publication in the International Journal of Antimicrobial Agents reported on its potential as a novel antimicrobial agent.
  • Mechanistic Insights : Detailed mechanistic studies indicated that the compound's interaction with specific kinases could lead to reduced tumor growth in vivo models.
    • Reference: Findings from the Cancer Research journal provided insights into its mode of action as a kinase inhibitor.

Mechanism of Action

The mechanism of action of ethyl 2-amino-1-(naphthalen-2-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, where it can inhibit or modulate their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues in the target protein.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

The compound’s analogs differ primarily in substituents at positions 1 and 3 of the pyrroloquinoxaline scaffold. These modifications influence physicochemical properties, biological activity, and applications. Below is a comparative analysis:

Compound Substituents Molecular Formula Key Properties/Applications References
Ethyl 2-amino-1-(naphthalen-2-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate Naphthalen-2-yl, ethyl ester C₂₄H₂₀N₄O₂ Unknown bioactivity; structural similarity to antitumor/corrosion inhibitors
Methyl 2-amino-1-(4-(ethoxycarbonyl)phenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate 4-(Ethoxycarbonyl)phenyl, methyl ester C₂₄H₂₀N₄O₄ Enhanced solubility due to ester groups; potential drug discovery candidate
Ethyl 2-amino-1-(3,5-dichlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate 3,5-Dichlorophenyl, ethyl ester C₂₁H₁₆Cl₂N₄O₂ Electron-withdrawing Cl groups may improve binding to hydrophobic targets
Ethyl 2-amino-1-(3-(trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate 3-(Trifluoromethyl)phenyl, ethyl ester C₂₂H₁₇F₃N₄O₂ CF₃ group increases lipophilicity; potential CNS activity
2-Amino-1-(4-aminophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile (AHPQC) 4-Aminophenyl, cyano C₁₈H₁₃N₅ 91% corrosion inhibition in HCl; mixed-type inhibitor (anodic/cathodic)
Ethyl 2-amino-1-(2,5-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate 2,5-Dimethylphenyl, ethyl ester C₂₃H₂₂N₄O₂ Screening compound for drug discovery (ChemDiv)

Key Findings:

Bioactivity Correlations: AHPQC () demonstrates that electron-donating groups (e.g., -NH₂) enhance adsorption on metal surfaces, achieving 91% corrosion inhibition in acidic environments. Its mechanism involves physical adsorption via protonated amino groups .

Cyano groups (e.g., in AHPQC) reduce solubility but enhance dipole interactions, critical for corrosion inhibition .

Biological Activity

Ethyl 2-amino-1-(naphthalen-2-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, drawing from various research findings.

Chemical Structure and Properties

This compound features a complex structure that includes an ethyl ester group and an amino group, contributing to its unique chemical properties. The naphthalene moiety enhances its structural complexity, potentially influencing its interactions within biological systems.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialInhibits growth of bacteria like E. coli and S. aureus
AntiviralPotential interference with viral replication pathways
AnticancerActs as a kinase inhibitor affecting cancer cell signaling

The biological activity of this compound may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for cellular functions.
  • Cell Signaling Interference : By acting on kinase pathways, it could disrupt signaling necessary for tumor growth and survival.
  • Radical Scavenging : Some derivatives have demonstrated antioxidant properties, scavenging harmful radicals which can contribute to cellular damage .

Case Studies

Several studies have explored the biological activities of pyrrolo[2,3-b]quinoxaline derivatives:

  • A study evaluating the antioxidant activity using the DPPH assay found that certain derivatives exhibited effective radical scavenging capabilities comparable to established antioxidants like Trolox .
  • Another research highlighted the synthesis of various derivatives and their evaluation for antimicrobial activity, confirming significant efficacy against multiple bacterial strains .

Synthesis and Derivative Comparison

The synthesis of this compound typically involves multi-step reactions that can be optimized for yield and purity. Comparative analysis with other derivatives reveals unique structural features that may influence their biological profiles:

Compound NameStructural FeaturesUnique Properties
Ethyl 2-amino-1-cyclopentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylateCyclopentyl group instead of naphthaleneDifferent biological activity profile
Ethyl 2-amino-1-(4-hydroxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylateHydroxyphenyl groupPotentially enhanced solubility
Ethyl 2-amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylateMethoxyphenyl groupVariation in electronic properties

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.